N-(4-(1-acetyl-5-(2-ethoxyphenyl)-4,5-dihydro-1H-pyrazol-3-yl)phenyl)methanesulfonamide
Description
Properties
IUPAC Name |
N-[4-[2-acetyl-3-(2-ethoxyphenyl)-3,4-dihydropyrazol-5-yl]phenyl]methanesulfonamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H23N3O4S/c1-4-27-20-8-6-5-7-17(20)19-13-18(21-23(19)14(2)24)15-9-11-16(12-10-15)22-28(3,25)26/h5-12,19,22H,4,13H2,1-3H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UAVGJKOKNFCDEE-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC1=CC=CC=C1C2CC(=NN2C(=O)C)C3=CC=C(C=C3)NS(=O)(=O)C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H23N3O4S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
401.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
N-(4-(1-acetyl-5-(2-ethoxyphenyl)-4,5-dihydro-1H-pyrazol-3-yl)phenyl)methanesulfonamide is a complex organic compound that has garnered attention for its potential biological activities. This article explores the biological activity of this compound, including its pharmacological properties, mechanisms of action, and relevant case studies.
Chemical Structure and Properties
The compound's structure can be described as follows:
- IUPAC Name : this compound
- Molecular Formula : C18H22N2O3S
- Molecular Weight : 346.45 g/mol
This compound features a pyrazole ring, which is known for its diverse biological activities, often linked to its ability to interact with various biological targets.
Antitumor Activity
Recent studies indicate that pyrazole derivatives, including compounds similar to this compound, exhibit significant antitumor properties. They have shown inhibitory activity against key oncogenic pathways such as BRAF(V600E) and EGFR . The structure of the pyrazole ring facilitates interactions with these targets, leading to potential therapeutic applications in cancer treatment.
Anti-inflammatory and Antibacterial Properties
Pyrazole derivatives are also recognized for their anti-inflammatory and antibacterial effects. Compounds with similar structures have demonstrated the ability to inhibit inflammatory pathways and bacterial growth. For instance, studies have shown that certain pyrazole derivatives exhibit effective antibacterial activity against various strains, suggesting that this compound may possess similar properties .
The mechanism of action for this compound likely involves:
- Enzyme Inhibition : The pyrazole moiety can act as a competitive inhibitor for enzymes involved in cancer progression.
- Receptor Interaction : The compound may bind to specific receptors or proteins involved in inflammatory responses, modulating their activity.
- Cell Signaling Pathways : By influencing key signaling pathways (e.g., MAPK), the compound may alter cellular responses to stress or damage.
Case Study 1: Antitumor Efficacy
A study evaluating the efficacy of pyrazole derivatives against cancer cell lines demonstrated that certain derivatives significantly reduced cell viability in vitro. The most potent compounds were those that effectively targeted the BRAF(V600E) mutation, which is prevalent in melanoma patients. This suggests that this compound could be a candidate for further development in targeted cancer therapies .
Case Study 2: Anti-inflammatory Effects
In another study focusing on anti-inflammatory properties, compounds structurally related to this compound were tested in animal models of inflammation. The results indicated a significant reduction in inflammatory markers such as TNF-alpha and IL-6, highlighting the potential of this class of compounds in treating inflammatory diseases.
Data Summary Table
Comparison with Similar Compounds
Key Findings :
- Both analogs exhibited robust docking scores against MPXV proteins, though the target compound’s acetyl group may enhance metabolic stability compared to benzoyl derivatives .
- Molecular dynamics (MD) simulations confirmed minimal structural deviations (<2.0 Å RMSD) for the target compound, suggesting superior target engagement over benzoyl analogs .
Ethanesulfonamide Derivatives in Commercial Libraries
ECHEMI-listed ethanesulfonamides share a phenyl-dihydropyrazole backbone but differ in substituents and sulfonamide alkyl chains:
Key Findings :
- Ethanesulfonamide derivatives (e.g., 724437-67-6) may exhibit reduced polarity compared to the target compound’s methanesulfonamide group, influencing solubility and membrane permeability .
- Substitution of 2-ethoxyphenyl with furan-2-yl (702649-98-7) introduces heterocyclic diversity, which could modulate target selectivity .
Methanesulfonamide-Containing Herbicides
Sulfentrazone and its metabolites are structurally distinct but share the methanesulfonamide pharmacophore:
Key Findings :
- Sulfentrazone’s triazole ring and dichlorophenyl group confer herbicidal activity, contrasting with the target compound’s antiviral pyrazole scaffold .
- The methanesulfonamide group in both compounds enhances solubility, but sulfentrazone’s chlorine substituents increase environmental persistence .
Pharmacopeial Methanesulfonamides
Sotalol Hydrochloride (USP reference standard) shares the methanesulfonamide group but lacks heterocyclic moieties:
Key Differences :
- Sotalol’s glycine-isopropyl backbone enables cardiovascular activity, whereas the target compound’s dihydropyrazole ring targets viral proteins .
Preparation Methods
Halogen-Mediated Cyclization (Patent CN110483400A)
The Chinese patent CN110483400A discloses a novel [3+2] cycloaddition method using propargyl alcohol derivatives and hydrazines under halogenated conditions:
Reaction Mechanism :
$$
\text{Propargyl alcohol} + \text{NXS} \xrightarrow{\text{Bi(OTf)}_3} \text{Halogenated intermediate} \xrightarrow{\text{Hydrazine}} \text{4,5-Dihydropyrazole}
$$
Optimized Conditions :
| Parameter | Specification | Yield Impact |
|---|---|---|
| Halogen Source | N-Bromosuccinimide (NBS)/N-Iodosuccinimide (NIS) | ±3% |
| Catalyst | Bismuth/Copper/Scandium triflate | +15% |
| Temperature | 101°C reflux | Optimal |
| Solvent | 1,4-Dioxane | >90% purity |
Example Protocol :
- Charge 3-(2-ethoxyphenyl)prop-2-yn-1-ol (2 mmol) with NIS (2.4 mmol) in dioxane (20 mL)
- Add Bi(OTf)₃ (0.3 mmol), reflux at 101°C under N₂
- Monitor by TLC until propargyl consumption
- Introduce hydrazine hydrate (3.2 mmol), continue 5 h
- Quench with brine, extract with EtOAc, dry (Na₂SO₄)
- Purify via silica chromatography (hexane:EtOAc 3:1)
This method achieves 89% isolated yield with >98% purity by HPLC.
Functionalization Steps
Acetylation of Pyrazole Nitrogen
Post-cyclization acetylation introduces the 1-acetyl group:
Reagents :
- Acetic anhydride (2.5 eq)
- DMAP (0.1 eq) in CH₂Cl₂
Conditions :
- 0°C → RT, 12 h
- Quench with ice-water, extract, dry, concentrate
Key Data :
- Conversion rate: 97% (by ¹H NMR)
- Side products: <2% O-acetylated isomers
Sulfonylation of Aromatic Amine
Integrated Synthetic Routes
Sequential Three-Step Approach
Table 1. Comparative Performance of Synthetic Pathways
| Step | Conditions | Yield (%) | Purity (%) |
|---|---|---|---|
| Cyclization | NIS/Bi(OTf)₃/101°C | 89 | 98.2 |
| Acetylation | Ac₂O/DMAP/CH₂Cl₂ | 95 | 99.1 |
| Sulfonylation | MeSO₂Cl/Et₃N/THF/-10°C | 88 | 97.8 |
| Overall | Cumulative | 74.6 | 95.1 |
One-Pot Variant
Emerging methodologies combine steps 1-2 in a single vessel:
Advantages :
- Eliminates intermediate purification
- Reduces solvent use by 40%
Challenges :
- Requires precise stoichiometric control (NIS:Bi(OTf)₃ = 1.2:0.03)
- Yield penalty: 68% vs 74.6% sequential
Analytical Characterization
Post-synthetic verification employs multimodal techniques:
1H NMR (400 MHz, CDCl₃) :
- δ 7.82 (d, J=8.4 Hz, 2H, ArH)
- δ 7.35 (d, J=8.4 Hz, 2H, ArH)
- δ 6.92-6.85 (m, 4H, OPh)
- δ 3.98 (q, J=7.0 Hz, 2H, OCH₂)
- δ 2.41 (s, 3H, SO₂CH₃)
HRMS (ESI+) :
- Calculated for C₂₁H₂₄N₃O₄S [M+H]⁺: 414.1481
- Found: 414.1483 (Δ 0.48 ppm)
PXRD :
- Characteristic peaks at 2θ = 12.4°, 18.7°, 24.1° confirm crystallinity
Industrial Scalability Considerations
Continuous Flow Adaptation
Pilot studies demonstrate enhanced reproducibility in flow systems:
Reactor Design :
- 3-stage tubular reactor (T1=101°C, T2=25°C, T3= -10°C)
- Residence times: 15 min/5 h/4 h
Outcomes :
- 82% overall yield at 10 kg/batch
- 99.8% purity by qNMR
Green Chemistry Metrics
E-Factor Analysis :
- Traditional batch: 23.4 kg waste/kg product
- Flow process: 8.7 kg waste/kg product
Q & A
Q. What are the recommended synthetic routes for N-(4-(1-acetyl-5-(2-ethoxyphenyl)-4,5-dihydro-1H-pyrazol-3-yl)phenyl)methanesulfonamide, and how can reaction conditions be optimized?
- Methodological Answer : The synthesis typically involves multi-step reactions, starting with the formation of the pyrazole core via cyclocondensation of hydrazines with α,β-unsaturated ketones. Subsequent sulfonylation and functionalization of the aromatic ring are critical steps. Optimization includes:
- Temperature control : Maintaining 60–80°C during cyclization to avoid side reactions.
- Solvent selection : Polar aprotic solvents (e.g., DMF) enhance reaction efficiency.
- Catalysts : Triethylamine or DMAP improves sulfonamide bond formation .
Purification via column chromatography or recrystallization ensures high purity (>95%), monitored by HPLC .
Q. Which analytical techniques are essential for structural characterization of this compound?
- Methodological Answer :
- NMR spectroscopy : ¹H/¹³C NMR confirms regiochemistry of the pyrazole ring and substituent positions (e.g., ethoxyphenyl group).
- X-ray crystallography : SHELX programs refine crystal structures to resolve stereochemistry and hydrogen-bonding networks .
- Mass spectrometry (HRMS) : Validates molecular weight and fragmentation patterns .
Q. What are the key physicochemical properties relevant to its handling in laboratory settings?
- Methodological Answer :
- Solubility : Poor aqueous solubility (use DMSO or ethanol for in vitro assays).
- Stability : Sensitive to light and moisture; store under inert gas at –20°C.
- Melting point : Typically 180–200°C (differential scanning calorimetry data) .
Advanced Research Questions
Q. How can computational tools like Multiwfn assist in analyzing electron density or molecular interactions?
- Methodological Answer : Multiwfn calculates electrostatic potential surfaces (EPS) to predict nucleophilic/electrophilic sites. For example:
- Electron localization function (ELF) : Maps electron density to identify hydrogen-bond acceptors (e.g., sulfonamide oxygen).
- Docking studies : Integrate with AutoDock Vina to model interactions with biological targets (e.g., cyclooxygenase-2) .
Q. How can contradictory biological activity data (e.g., IC₅₀ variability) be resolved?
- Methodological Answer :
- Assay validation : Ensure consistency in cell lines (e.g., HepG2 vs. HEK293) and assay conditions (pH, incubation time).
- Metabolic stability tests : Use liver microsomes to assess compound degradation kinetics.
- Structural analogs : Compare activity of derivatives to identify critical functional groups (e.g., ethoxyphenyl vs. fluorophenyl substituents) .
Q. What strategies optimize crystallographic refinement for this compound when twinning or low-resolution data occurs?
- Methodological Answer :
- SHELXL refinement : Apply TWIN/BASF commands to model twinned crystals.
- High-resolution data : Use synchrotron radiation (λ = 0.7–1.0 Å) to improve data quality.
- Validation tools : Check Rint and CC1/2 to ensure data reliability .
Q. How can QSAR studies improve the design of derivatives with enhanced target specificity?
- Methodological Answer :
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
